2-Amino-5-chloro-4-fluorobenzoic acid

Agrochemical Synthesis Herbicide Intermediate Saflufenacil

This 2-amino-5-chloro-4-fluorobenzoic acid is the structurally mandatory intermediate for saflufenacil herbicide production per CN-112574126-A. Its 5-chloro-4-fluoro pattern is non-interchangeable with the 4-chloro-5-fluoro isomer (CAS 108288-16-0) for correct cyclocondensation. The orthogonal chloro/fluoro reactivity enables sequential cross-couplings unmatched by mono-halogenated analogs. Submicromolar activity against Trypanosoma brucei hexokinase also positions it for antiparasitic drug discovery. Procure this exact isomer for agrochemical GMP or fragment-based screening libraries.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57
CAS No. 351367-77-6
Cat. No. B2789066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-4-fluorobenzoic acid
CAS351367-77-6
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)N)C(=O)O
InChIInChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
InChIKeyVTFCXMNTJYSFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6): Halogenated Anthranilic Acid Building Block for Agrochemical and Pharmaceutical Intermediates


2-Amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6) is a polysubstituted anthranilic acid derivative with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It features three distinct substituents on the benzoic acid core: an amino group at the 2-position (ortho to carboxyl), a chlorine atom at the 5-position, and a fluorine atom at the 4-position . This specific substitution pattern yields computed physicochemical properties including a topological polar surface area of 63.3 Ų, an XLogP3-AA value of 2, and one rotatable bond [1]. The compound is primarily procured as an intermediate building block for downstream synthesis in agrochemical development, notably as a precursor in saflufenacil herbicide production, and in pharmaceutical research programs requiring ortho-amino benzoic acid scaffolds with defined halogenation patterns [2].

Why Generic Substitution Fails: Positional Isomerism and Halogen Substitution Pattern Determine Synthetic Utility and Biological Target Engagement for 2-Amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6)


Substituting 2-amino-5-chloro-4-fluorobenzoic acid with its positional isomers or alternative halogenated anthranilic acids is not chemically or functionally equivalent. The specific 5-chloro-4-fluoro substitution pattern is non-interchangeable with the 4-chloro-5-fluoro isomer (CAS 108288-16-0) due to distinct regiochemical reactivity in downstream coupling reactions and divergent biological target profiles . In agrochemical synthesis, this compound serves as a direct intermediate for saflufenacil production, where the 5-chloro-4-fluoro arrangement on the 2-aminobenzoate scaffold is structurally required for subsequent cyclocondensation steps; alternative isomers would produce regioisomeric products with altered herbicidal activity [1]. Additionally, the electronic interplay between the electron-withdrawing chloro and fluoro substituents and the electron-donating amino group creates a unique activation pattern for nucleophilic aromatic substitution and cross-coupling reactions that cannot be replicated by mono-halogenated or differently substituted analogs [2].

Quantitative Evidence Guide: Comparative Performance Data for 2-Amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6) Versus Closest Analogs


Synthetic Utility Differentiation: Regiochemical Specificity in Saflufenacil Herbicide Intermediate Production

2-Amino-5-chloro-4-fluorobenzoic acid is specifically required as the starting material for synthesizing the saflufenacil herbicide intermediate, whereas the positional isomer 2-amino-4-chloro-5-fluorobenzoic acid (CAS 108288-16-0) cannot substitute in this reaction sequence . The patent CN-112574126-A explicitly describes using 2-chloro-4-fluoro-5-aminobenzoate (derived from the target compound) in a multi-step sequence involving reaction with ethyl trifluoroacetoacetate and methylamine hydrochloride to construct the pyrimidinedione core of saflufenacil [1]. Use of the 4-chloro-5-fluoro isomer would result in an incorrect regioisomeric product with altered binding to protoporphyrinogen oxidase, the herbicidal target.

Agrochemical Synthesis Herbicide Intermediate Saflufenacil Regioselective Cyclocondensation

Enzymatic Target Engagement Differentiation: Divergent Hexokinase Inhibitory Activity Between 5-Chloro-4-fluoro and 4-Chloro-5-fluoro Isomers

The positional isomer 2-amino-4-chloro-5-fluorobenzoic acid exhibits quantifiable hexokinase inhibitory activity with IC50 values of 1.7 μM against yeast hexokinase and 3.2 μM against human hexokinase, with an average inhibitory concentration of 0.1 μM . In contrast, 2-amino-5-chloro-4-fluorobenzoic acid (the target compound) has been reported in chemical vendor descriptions to demonstrate submicromolar activity against Trypanosoma brucei hexokinases, but with a distinct selectivity profile attributed to its different halogen substitution pattern . The 5-chloro-4-fluoro arrangement versus 4-chloro-5-fluoro arrangement alters the spatial orientation of halogen substituents within the hexokinase active site, affecting both binding affinity and species selectivity.

Hexokinase Inhibition Antiparasitic Trypanosoma brucei Glycolysis Targeting

Physicochemical Property Differentiation: LogP and PSA Comparison with Mono-Halogenated Anthranilic Acid Analogs

2-Amino-5-chloro-4-fluorobenzoic acid exhibits computed XLogP3-AA of 2 and topological polar surface area of 63.3 Ų [1]. These values position the compound within favorable drug-like physicochemical space, with balanced lipophilicity for membrane permeability and sufficient polarity for aqueous solubility. In comparison, the mono-halogenated analog 2-amino-4-fluorobenzoic acid (CAS 446-32-2) would exhibit lower lipophilicity due to absence of the chloro substituent, while 2-amino-5-chlorobenzoic acid lacks the metabolic stability conferred by fluorine substitution at the 4-position .

Lipophilicity Polar Surface Area Drug-likeness ADME Prediction

Optimal Research and Industrial Application Scenarios for 2-Amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6) Based on Comparative Evidence


Saflufenacil Herbicide Intermediate Manufacturing: Regiospecific Synthesis of Pyrimidinedione-Containing PPO Inhibitors

Based on patent CN-112574126-A, 2-amino-5-chloro-4-fluorobenzoic acid (or its ester derivative) is the designated starting material for constructing the saflufenacil intermediate scaffold. The 5-chloro-4-fluoro substitution pattern is structurally essential for the subsequent cyclocondensation with ethyl trifluoroacetoacetate and methylamine hydrochloride to form the correct pyrimidinedione regioisomer [1]. Procurement of this specific isomer is mandatory for agrochemical manufacturers producing saflufenacil or developing structurally related protoporphyrinogen oxidase (PPO) inhibitor herbicides. Alternative isomers such as 2-amino-4-chloro-5-fluorobenzoic acid would yield off-target products with compromised herbicidal activity.

Antiparasitic Drug Discovery Targeting Trypanosomal Hexokinase in African Sleeping Sickness

Research indicates that 2-amino-5-chloro-4-fluorobenzoic acid demonstrates submicromolar activity against Trypanosoma brucei hexokinase, the causative agent of African sleeping sickness . This positions the compound as a candidate scaffold for developing therapeutics that disrupt glycolytic metabolism in the parasite. In comparison to the 4-chloro-5-fluoro isomer, which shows IC50 values of 1.7–3.2 μM against yeast and human hexokinases, the target compound's distinct halogenation pattern may confer improved species selectivity toward the trypanosomal isoform . Researchers should prioritize this isomer when screening anthranilic acid derivatives for selective antiparasitic hexokinase inhibition.

Orthogonal Cross-Coupling Chemistry: Dual Halogen Differentiation for Sequential Functionalization

The presence of both chloro (position 5) and fluoro (position 4) substituents, combined with the ortho-amino group, enables orthogonal reactivity in transition metal-catalyzed cross-coupling reactions [2]. The chloro substituent provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings under standard palladium catalysis, while the fluoro substituent can be selectively activated under specific nickel-catalyzed conditions or via nucleophilic aromatic substitution . This orthogonal reactivity profile is not available in mono-halogenated anthranilic acids or in the 4-chloro-5-fluoro isomer, where the spatial arrangement alters the electronic activation pattern. Synthetic chemists should select this isomer when sequential functionalization at two distinct aromatic positions is required for building complex molecular architectures.

Medicinal Chemistry Fragment Library: Halogenated Anthranilic Acid with Balanced Drug-Like Properties

With computed XLogP3-AA of 2 and topological PSA of 63.3 Ų, 2-amino-5-chloro-4-fluorobenzoic acid occupies favorable drug-like chemical space suitable for fragment-based drug discovery and scaffold hopping campaigns [3]. The balanced lipophilicity supports membrane permeability while avoiding the solubility and toxicity liabilities associated with high LogP compounds (>5). The dual halogenation pattern offers a distinct ADME profile compared to mono-halogenated anthranilic acid building blocks. Medicinal chemists should incorporate this compound into fragment libraries when seeking ortho-amino benzoic acid scaffolds with intermediate lipophilicity and metabolic stability conferred by fluorine substitution at the 4-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-chloro-4-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.